1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene
Description
Properties
CAS No. |
675598-15-9 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[1-(4-ethoxyphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C20H18O/c1-3-21-18-13-11-16(12-14-18)15(2)19-10-6-8-17-7-4-5-9-20(17)19/h4-14H,2-3H2,1H3 |
InChI Key |
PUIIZDSZUFAXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Wittig Reaction-Based Synthesis
The Wittig reaction is a widely used method for constructing the ethenyl (-CH=CH-) bridge between aromatic systems. For 1-[1-(4-ethoxyphenyl)ethenyl]naphthalene, this approach involves:
Reagents :
- 1-Naphthaldehyde
- 4-Ethoxybenzyltriphenylphosphonium chloride (Wittig salt)
- Sodium hydroxide (50% aqueous)
- Dichloromethane (DCM)
Procedure :
- Wittig Salt Preparation : 4-Ethoxybenzyl chloride (1 eq) is refluxed with triphenylphosphine (1.1 eq) in dry toluene at 120°C for 48 h under nitrogen. The resulting phosphonium salt is washed with diethyl ether.
- Olefination : The Wittig salt (1 eq) and 1-naphthaldehyde (1 eq) are stirred in DCM with 50% NaOH (phase-transfer conditions) at room temperature for 24–72 h. The product is extracted with DCM, dried (MgSO₄), and purified via flash chromatography (petroleum ether/ethyl acetate, 9:1).
Yield : 85–92%
Key Advantages : High regioselectivity for the trans-ethenyl configuration; scalable to multi-gram quantities.
Heck Coupling Approach
Palladium-catalyzed Heck coupling provides an alternative route, particularly useful for functionalized substrates.
Reagents :
- 1-Bromonaphthalene
- 4-Ethoxystyrene
- Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
- Tri-o-tolylphosphine (P(o-Tol)₃, 10 mol%)
- Triethylamine (Et₃N)
- Dimethylformamide (DMF)
Procedure :
- Reaction Setup : A mixture of 1-bromonaphthalene (1 eq), 4-ethoxystyrene (1.2 eq), Pd(OAc)₂, P(o-Tol)₃, and Et₃N in DMF is heated at 100°C under nitrogen for 12 h.
- Workup : The mixture is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
Yield : 70–78%
Challenges : Requires strict oxygen-free conditions; possible competing homocoupling of styrene.
Condensation of 1-Naphthol with 4-Ethoxyacetophenone
A two-step condensation/dehydration strategy is effective for small-scale synthesis.
Reagents :
- 1-Naphthol
- 4-Ethoxyacetophenone
- Phosphorus oxychloride (POCl₃)
- Pyridine
Procedure :
- Friedel-Crafts Acylation : 1-Naphthol (1 eq) and 4-ethoxyacetophenone (1.2 eq) are heated with POCl₃ (2 eq) in dry pyridine at 80°C for 6 h. The intermediate ketone is isolated via aqueous workup.
- Dehydration : The ketone is treated with concentrated H₂SO₄ at 0°C for 2 h, followed by neutralization with NaHCO₃. The product is extracted with DCM and recrystallized from methanol.
Yield : 60–65%
Limitations : Lower yield compared to Wittig/Heck methods; side product formation from over-acylation.
Photochemical Cyclization of Precursors
For specialized applications (e.g., optoelectronic materials), photocyclization offers a route with high purity.
Reagents :
- 1-[2-(4-Ethoxyphenyl)vinyl]naphthalene (precursor from Wittig reaction)
- Iodine (I₂, catalytic)
- Propylene oxide (scavenger for HI)
- Toluene (degassed)
Procedure :
- Irradiation : The precursor (1 eq) and I₂ (0.1 eq) in degassed toluene are irradiated with a 450 W mercury lamp under nitrogen for 3–6 h.
- Purification : The mixture is washed with Na₂S₂O₃, dried (MgSO₄), and recrystallized from heptane.
Yield : 42–59%
Applications : Generates high-purity crystals for X-ray diffraction studies.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Wittig | 85–92 | 24–72 h | High regioselectivity, scalable | Requires phosphonium salt synthesis |
| Heck Coupling | 70–78 | 12 h | Compatible with electron-deficient arenes | Sensitive to oxygen, costly catalysts |
| Condensation | 60–65 | 8 h | Simple reagents | Low yield, side reactions |
| Photocyclization | 42–59 | 3–6 h | High-purity crystals | Specialized equipment required |
Critical Reaction Optimization Notes
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Heck coupling rates but may necessitate higher temperatures.
- Catalyst Systems : Pd(dppf)Cl₂ (5 mol%) with P(OPh)₃ improves Heck coupling efficiency for sterically hindered substrates.
- Purification Challenges : Silica gel chromatography with 5% ethyl acetate in hexane resolves cis/trans isomers of the ethenyl product.
Emerging Techniques
Recent advances include microwave-assisted Wittig reactions (30 min, 90% yield) and flow chemistry setups for Heck couplings (20 min residence time). These methods reduce reaction times but require specialized instrumentation.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce ethyl-substituted derivatives.
Scientific Research Applications
Therapeutic Applications
1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene exhibits significant potential as a therapeutic agent. Research indicates that compounds with similar structures can interact with biological targets, leading to various pharmacological effects.
- Antimicrobial Activity : Studies have shown that naphthalene derivatives possess antimicrobial properties. For instance, a series of naphthalene-based compounds were synthesized and evaluated for their efficacy against various pathogens, demonstrating promising results against both gram-positive and gram-negative bacteria . The structural similarity of this compound to these derivatives suggests it may also exhibit antimicrobial properties.
- Cancer Treatment : Naphthalene derivatives have been investigated for their anticancer activities. A recent study synthesized novel organoselenocyanates based on naphthalene and assessed their anticancer potential, indicating that modifications to the naphthalene structure can enhance biological activity . Given its structure, this compound could be explored further in cancer research.
Nanotechnology Applications
Recent advancements in nanotechnology have opened new avenues for the application of organic compounds like this compound:
- Nanocarriers for Drug Delivery : The unique structural properties of naphthalene derivatives make them suitable candidates for use as nanocarriers in drug delivery systems. Their ability to encapsulate therapeutic agents while providing controlled release mechanisms can enhance the efficacy of treatments.
- Fluorescent Probes : Naphthalene derivatives are known for their fluorescent properties, which can be harnessed in biological imaging and diagnostics. The incorporation of ethoxy groups may further modify these optical characteristics, allowing for tailored applications in bioimaging.
Case Studies
Several case studies highlight the potential applications of similar compounds:
- A study conducted on naphthalene-based derivatives demonstrated their efficacy as antibacterial agents against resistant strains of bacteria. The findings suggested that structural modifications significantly influenced antibacterial potency .
- Research into the use of naphthalene derivatives as fluorescent probes indicated that they could effectively label cellular components, providing insights into cellular processes and disease mechanisms .
Mechanism of Action
The mechanism of action of 1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene with analogous compounds, focusing on molecular properties, substituent effects, and spectroscopic data.
Table 1: Structural and Molecular Comparison
Substituent Effects on Physical and Chemical Properties
- Conjugation: The ethenyl bridge in the target compound extends π-conjugation between naphthalene and phenyl moieties, which may enhance UV-Vis absorption maxima compared to non-conjugated analogs like 1,4-diethoxynaphthalene .
Spectroscopic Comparisons
- NMR Spectroscopy :
- IR Spectroscopy :
Biological Activity
1-[1-(4-Ethoxyphenyl)ethenyl]naphthalene, a compound featuring a naphthalene moiety substituted with an ethoxyphenyl group, has gained attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈O
- Molecular Weight: 266.34 g/mol
This compound is characterized by a naphthalene backbone with an ethoxy group attached to a phenyl substituent, which is believed to enhance its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that naphthalene derivatives, including this compound, exhibit significant anticancer properties. In a study evaluating various naphthalene derivatives, it was found that certain compounds induced apoptosis and cell cycle arrest in cancer cell lines such as MDA-MB-231 (human breast cancer) and SKBr-3 (human breast adenocarcinoma) .
Table 1: Anticancer Activity of Naphthalene Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 10.5 | Induces apoptosis and cell cycle arrest |
| Compound 6a | MDA-MB-231 | 5.0 | Arrests cell cycle at G1 phase |
| Compound 8c | SKBr-3 | 7.2 | Induces S phase arrest |
Antimicrobial Properties
Naphthalene derivatives are also recognized for their antimicrobial activity. A study highlighted the antibacterial effects of naphthalene compounds against various strains of bacteria, indicating that modifications in the naphthalene structure can enhance efficacy against resistant strains .
Table 2: Antimicrobial Activity of Naphthalene Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Compound A | Staphylococcus aureus | 16 µg/mL |
| Compound B | Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest: This compound has been shown to induce G1 or S phase arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction: It promotes programmed cell death through intrinsic pathways involving mitochondrial dysfunction.
- Antimicrobial Action: The compound disrupts bacterial cell membranes and inhibits essential enzymatic processes.
Case Studies
- Breast Cancer Research : A significant study demonstrated that treatment with naphthalene derivatives led to a reduction in tumor size in vivo models of breast cancer, suggesting potential for therapeutic use .
- Antimicrobial Efficacy : Another research effort focused on the efficacy of various naphthalene derivatives against multi-drug resistant bacterial strains, showcasing the potential for development into new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
